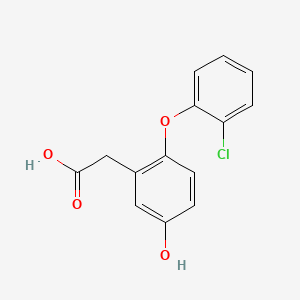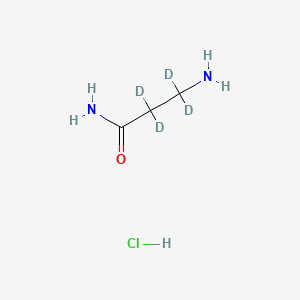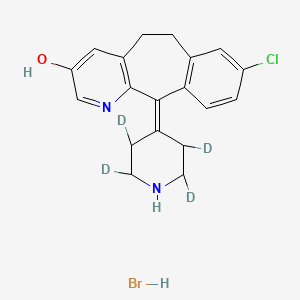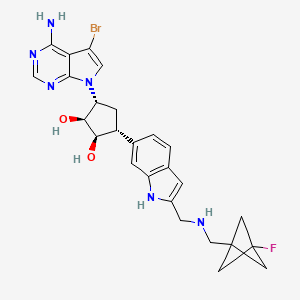![molecular formula C14H16ClN5O5 B12403646 [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an oxolan ring, an amino group, and a chloropurinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves the protection of ribose sugar followed by coupling with a purine derivative. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final product is obtained through purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the same fundamental steps as laboratory synthesis but is optimized for higher yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloropurinyl moiety to a more reduced form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
科学研究应用
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
作用机制
The mechanism of action of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of nucleic acid synthesis and the inhibition of viral replication.
相似化合物的比较
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural features and reactivity. Similar compounds include:
- 2’,3’,5’-Tri-O-acetyl-2-amino-6-chloropurine riboside
- 2’,3’,5’-Tri-O-acetyl-6-chloroguanosine
- 2-Amino-6-chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of acetyl and chloropurinyl groups in this compound contributes to its distinct properties and applications .
属性
分子式 |
C14H16ClN5O5 |
|---|---|
分子量 |
369.76 g/mol |
IUPAC 名称 |
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16ClN5O5/c1-6(21)23-4-9-8(24-7(2)22)3-10(25-9)20-5-17-11-12(15)18-14(16)19-13(11)20/h5,8-10H,3-4H2,1-2H3,(H2,16,18,19)/t8?,9-,10-/m1/s1 |
InChI 键 |
KMAOKSXABOUEOX-VXRWAFEHSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)



